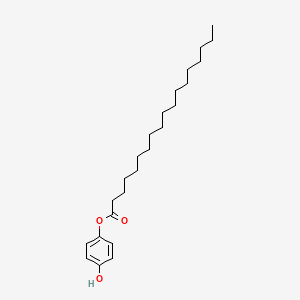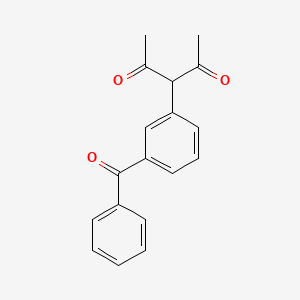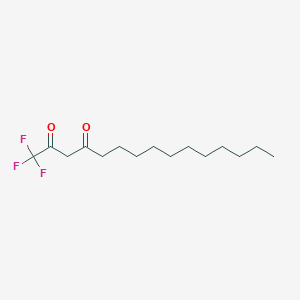
(1-Diazo-2-methylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Diazo-2-methylpropyl)benzene is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom The structure of this compound consists of a benzene ring substituted with a diazo group and a methyl group on the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Diazo-2-methylpropyl)benzene can be achieved through several methods:
Diazo Transfer: This method involves the transfer of a diazo group from a diazo donor to a suitable substrate.
Diazotization: This process involves the conversion of an amine to a diazonium salt, which can then be transformed into a diazo compound.
Hydrazone Decomposition: Hydrazones can be oxidized or decomposed to form diazo compounds.
Industrial Production Methods: Industrial production of diazo compounds often involves large-scale diazotization reactions, where aromatic amines are treated with nitrous acid in the presence of a mineral acid. The resulting diazonium salts are then converted to diazo compounds under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: (1-Diazo-2-methylpropyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form diazonium salts, which are highly reactive intermediates.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Diazonium salts.
Reduction Products: Amines.
Substitution Products: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(1-Diazo-2-methylpropyl)benzene has a wide range of applications in scientific research:
Mecanismo De Acción
(1-Diazo-2-methylpropyl)benzene can be compared with other diazo compounds such as diazomethane and diazoacetic acid esters:
Diazomethane: A simple diazo compound used in methylation reactions.
Diazoacetic Acid Esters: Used in cyclopropanation and other reactions.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability compared to other diazo compounds .
Comparación Con Compuestos Similares
- Diazomethane
- Diazoacetic Acid Esters
- Diazobenzene Derivatives
Propiedades
Número CAS |
83922-78-5 |
|---|---|
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
(1-diazo-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12N2/c1-8(2)10(12-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
YULHPYSZQNDTAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=[N+]=[N-])C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


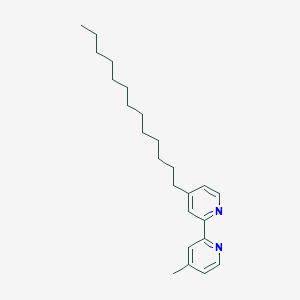
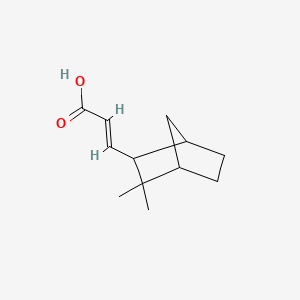
![3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14415863.png)
![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
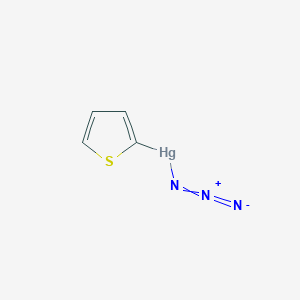
![Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate](/img/structure/B14415882.png)
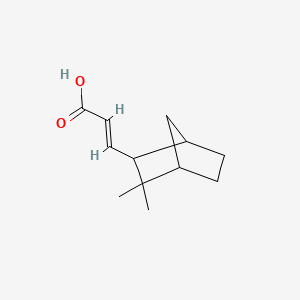
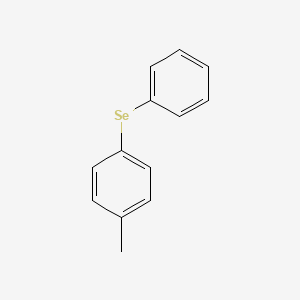
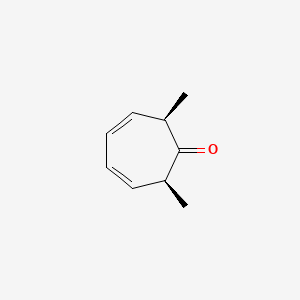
![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
